molecular formula C9H8N2O2 B1419708 Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 952800-39-4

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B1419708
CAS No.: 952800-39-4
M. Wt: 176.17 g/mol
InChI Key: LFOJQCBWPFHMJU-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate (CAS: 952800-39-4) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It is also known as methyl 4-azaindole-3-carboxylate, reflecting its fused pyrrole-pyridine (azaindole) scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structure features a carboxylate ester at position 3 of the pyrrolopyridine core, which enhances solubility and facilitates further functionalization .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOJQCBWPFHMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662724
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952800-39-4
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate generally involves:

  • Starting from a suitable pyridine carboxylic acid or ester derivative.
  • Introduction of functional groups to enable ring closure forming the fused pyrrolo-pyridine system.
  • Cyclization under controlled conditions.
  • Final esterification or methylation to obtain the methyl carboxylate functionality.

Specific Preparation Method from 5-Acetylamino-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic Acid Methyl Ester

One documented synthesis involves the use of 5-acetylamino-6-[2-(trimethylsilyl)ethynyl]-2-nicotinic acid methyl ester as the starting material.

Procedure:

  • Tetrabutylammonium fluoride (TBAF, 6 mL, 1.0 M in THF) is added to a solution of the starting ester (1.46 g) in tetrahydrofuran (7 mL).
  • The mixture is stirred at 70 °C for 4 hours, facilitating desilylation and cyclization.
  • After cooling to room temperature, the reaction mixture is concentrated, diluted with water, and the precipitated solid is filtered.
  • The solid is washed with water and dried under high vacuum.
  • The crude product is used directly for subsequent steps without further purification.

Yield and Characterization:

  • Yield: 0.69 g
  • Rf: 0.37 (Condition B)
  • Mass spectrometry (M+H)+: 177

This method is referenced in patent WO2006/112828 and represents a practical approach to the target compound.

Alternative Synthetic Routes and Functional Group Transformations

Research on related pyrrolo-pyridine derivatives provides additional insights into preparation techniques that can be adapted for this compound:

  • Protection of pyridine nitrogen using silyl groups such as triisopropylsilyl chloride (TIPSCl) with sodium hydride (NaH) in DMF at low temperatures (0–5 °C) to facilitate selective reactions.
  • Use of organolithium reagents (e.g., sec-butyllithium) and electrophiles (e.g., ethyl chloroformate) at −78 °C to introduce ester groups, followed by desilylation with TBAF in THF at room temperature.
  • Hydrolysis of ester groups under basic conditions (1 M NaOH in ethanol at 60 °C) to obtain carboxylic acids, which can be further converted to amides or other derivatives by reaction with ammonia or amines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
  • Microwave-assisted amination reactions using amines, DIPEA base, and solvents like n-butanol or N-methylpyrrolidone (NMP) at elevated temperatures (150–160 °C) to introduce substitution at the pyrrolo ring.

These approaches highlight the flexibility in modifying the pyrrolo[3,2-B]pyridine core and provide routes to the methyl ester via esterification or direct introduction of the methyl carboxylate group.

Comparative Data Table of Key Steps and Conditions

Step Reagents/Conditions Temperature Time Yield / Notes Reference
Desilylation and cyclization TBAF (1.0 M in THF), THF 70 °C 4 h 0.69 g crude product, Rf 0.37
Protection of pyridine N TIPSCl, NaH, DMF 0–5 °C 1–4 h 79% yield of silyl-protected intermediate
Ester introduction sec-BuLi, ethyl chloroformate, THF −78 °C - Intermediate ester formed
Ester hydrolysis 1 M NaOH, EtOH 60 °C 1–2 h Conversion to carboxylic acid
Amide formation CDI or EDC/HOBt, NH4OH Room temperature Several hours Amide derivatives
Microwave amination Amines, DIPEA, n-BuOH or NMP 150–160 °C 1–2 h C4-substituted derivatives

Research Findings and Notes

  • The use of tetrabutylammonium fluoride in THF is a key step for desilylation and ring closure to form the fused pyrrolo[3,2-B]pyridine core efficiently.
  • Protection of the pyridine nitrogen with bulky silyl groups allows selective lithiation and subsequent functionalization, enhancing regioselectivity.
  • Microwave irradiation accelerates amination and substitution reactions, improving yields and reducing reaction times.
  • The ester group can be introduced early or late in the synthesis depending on the desired substitution pattern and downstream transformations.
  • Purification is often achieved by column chromatography using mixtures of hexane and ethyl acetate, with Rf values around 0.3–0.4 indicating product formation.
  • Mass spectrometry (ESI) is routinely used to confirm molecular weights of intermediates and final products, with typical (M+H)+ peaks matching calculated masses.

The preparation of this compound involves strategic use of silyl-protected intermediates, organolithium chemistry, and fluoride-mediated desilylation to achieve the fused heterocyclic scaffold. Esterification or introduction of the methyl carboxylate group is achieved through electrophilic substitution or hydrolysis followed by methylation. Advanced techniques such as microwave-assisted amination provide efficient routes to functionalized derivatives. The synthesis is supported by robust analytical data, including chromatography and mass spectrometry.

This comprehensive understanding of preparation methods allows for tailored synthesis of this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: This compound is used in the development of probes for biological studies, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Position CAS Number Key Properties/Applications
This compound C₉H₈N₂O₂ 176.17 None; [3,2-B] ring system 952800-39-4 Reference compound; used in Suzuki couplings for drug discovery .
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 Ethyl ester; [3,2-b] ring system 178896-76-9 Higher lipophilicity (logP) than methyl analog; slower ester hydrolysis .
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇ClN₂O₂ 210.62 Chloro at position 4; [2,3-b] ring system 1234616-82-0 Enhanced electrophilicity for nucleophilic substitution; 97% purity .
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇FN₂O₂ 194.16 Fluoro at position 5; [2,3-b] ring system - Improved metabolic stability due to fluorine’s electron-withdrawing effects .
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₈N₂O₂ 176.17 [2,3-b] ring system 808137-94-2 Structural isomer with distinct electronic properties; 98% purity .
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₁₀H₇N₃O₂ 201.18 Cyano at position 6; [3,2-b] ring system 959245-07-9 Strong electron-withdrawing group; potential for cross-coupling reactions .

Impact of Substituents

  • Ester Groups : Replacing the methyl ester with an ethyl group (e.g., Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate) increases molecular weight by 14.03 g/mol and enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Halogen Substituents : Chloro (Cl) and fluoro (F) groups at positions 4 or 5 (e.g., Methyl 4-chloro-... and Methyl 5-fluoro-...) introduce steric and electronic effects. Chlorine increases electrophilicity for nucleophilic aromatic substitution, while fluorine enhances metabolic stability and binding affinity in drug-receptor interactions .
  • Cyano Group: The cyano substituent in Methyl 6-cyano-... acts as a strong electron-withdrawing group, directing further functionalization at adjacent positions and stabilizing intermediates in cross-coupling reactions .

Ring Position Isomerism

  • [3,2-b] vs. [2,3-b] Systems: The position of the pyrrole nitrogen relative to the pyridine ring ([3,2-b] vs. [2,3-b]) alters the electron density distribution.
  • [3,2-c] Derivatives : Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1799421-01-4) demonstrates how nitrogen placement influences solubility and synthetic accessibility. The [3,2-c] system is less common in drug candidates but valuable for probing structure-activity relationships .

Research and Patent Landscape

  • Drug Discovery : Substituted pyrrolo[3,2-b]pyridines are featured in patents (e.g., EP 2021/070998) as kinase inhibitors, highlighting their relevance in oncology .
  • Biological Activity: Fluoro and cyano derivatives show enhanced potency in preclinical models compared to unsubstituted analogs, likely due to improved target binding and pharmacokinetic profiles .

Biological Activity

Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and features a bicyclic structure that combines a pyrrole and a pyridine ring. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and ovarian cancer cells.

  • Case Study: A derivative of the compound demonstrated cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells, indicating a favorable therapeutic index .

2. Inhibition of Acetyl-CoA Carboxylase (ACC)

This compound has been identified as a potent inhibitor of ACC1, an enzyme involved in fatty acid metabolism.

  • Research Findings: A study highlighted that a specific derivative showed significant inhibition of malonyl-CoA levels in HCT-116 xenograft tumors when administered orally at a dose of 100 mg/kg. This suggests potential applications in treating metabolic disorders and obesity-related conditions .

3. Antimycobacterial Activity

Compounds related to the pyrrolo[3,2-b]pyridine framework have also been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis.

  • Findings: Certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong activity against this pathogen. The most effective compounds demonstrated MIC values below 0.15 µM, making them potential candidates for developing new anti-tuberculosis therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:

  • Hydrogen Bonding Donors/Acceptors: The presence of specific functional groups that can act as hydrogen bond donors or acceptors significantly impacts the compound's binding affinity to target enzymes.
  • Substituent Effects: Modifications to the pyridine or carboxylate moieties can enhance biological activity or selectivity against specific targets .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound DerivativeIC50/EffectivenessReference
AnticancerOvarian cancer cell lineModerate cytotoxicity
ACC InhibitionACC1 inhibitor derivativeSignificant reduction in malonyl-CoA
AntimycobacterialVarious derivativesMIC < 0.15 µM

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or coupling reactions. For example, analogous pyrrolopyridine esters are synthesized via acylation of pyrrole intermediates using benzoyl chlorides or via nucleophilic substitution. Optimization includes:

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide formation (as seen in related compounds) .
  • Temperature control : Reactions often proceed at room temperature or mild heating (e.g., 40–60°C) to avoid decomposition .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity, critical for downstream applications .

How is the compound characterized spectroscopically, and what are the critical NMR/ESIMS markers?

  • 1H NMR : Look for pyrrole NH signals (δ ~12–13 ppm) and methyl ester protons (δ ~3.7–4.3 ppm). Substituents on the pyridine ring cause splitting in aromatic regions (δ ~6.5–8.5 ppm) .
  • ESIMS : The molecular ion peak [M+H]+ at m/z 177.1 confirms the molecular weight (C9H8N2O2, 176.17 g/mol). Fragmentation patterns help verify the ester and pyrrolopyridine backbone .

What crystallographic methods are suitable for determining its solid-state structure?

The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) .
  • Space group determination : Monoclinic or orthorhombic systems are common for heterocycles.
  • Validation : R-factor (<5%) and residual electron density maps ensure accuracy .

Advanced Research Questions

How can structural derivatives enhance bioactivity, and what functional groups are prioritized?

  • Electron-withdrawing groups (e.g., -CF3, halogens) at the pyridine ring improve metabolic stability and target binding .
  • Ester-to-amide conversion : Replacing the methyl ester with a primary amide (-CONH2) increases polarity and hydrogen-bonding potential, as seen in related kinase inhibitors .
  • Substituent positioning : Meta-substitution on the pyrrole ring minimizes steric hindrance in receptor pockets .

How do patent filings inform the design of novel analogs with therapeutic potential?

Recent patents (e.g., EP 2021/070998) highlight substituted pyrrolopyridines as kinase inhibitors or antiviral agents. Key insights include:

  • Core modifications : Introducing fused rings (e.g., thienopyridines) enhances π-π stacking .
  • Pharmacophore mapping : The carboxylate group is critical for chelating metal ions in enzymatic active sites .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Solvent effects : DMSO-d6 vs. CDCl3 can cause δ shifts (e.g., NH protons are deshielded in DMSO) .
  • Dynamic effects : Rotameric equilibria in esters may split signals; variable-temperature NMR clarifies this .
  • Isotopic labeling : 13C/15N-labeled samples aid in assigning overlapping signals .

Methodological Considerations

What protocols ensure reproducibility in scaled-up synthesis?

  • Stoichiometric precision : Maintain a 1:1.2 molar ratio of pyrrole precursor to acylating agent .
  • Inert atmosphere : Use N2/Ar to prevent oxidation of sensitive intermediates .
  • QC checks : Regular TLC/HPLC monitoring (C18 columns, acetonitrile/water gradients) .

How are structure-activity relationships (SAR) systematically evaluated?

  • Library synthesis : Parallel synthesis of derivatives with varied substituents (e.g., -F, -CF3, -CH3) .
  • Biological assays : IC50 determination against target enzymes (e.g., kinases) .
  • Computational docking : MOE or Schrödinger Suite predicts binding modes and guides optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Reactant of Route 2
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Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

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